An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG7-methane
An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG7-methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG7-methane, a discrete polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic route, outlines key characterization methodologies, and presents expected analytical data. Furthermore, it illustrates the critical role of this linker in the PROTAC-mediated protein degradation pathway. The information herein is intended to support researchers in the synthesis, characterization, and application of this versatile chemical tool.
Introduction
Propargyl-PEG7-methane, also known by its IUPAC name 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne, is a monodisperse PEG linker featuring a terminal propargyl group and a methoxy-capped heptaethylene glycol chain.[1] This heterobifunctional structure imparts desirable physicochemical properties, including enhanced aqueous solubility and a defined spacer length, which are critical for optimizing the performance of heterobifunctional molecules like PROTACs.[2][3] The terminal alkyne functionality allows for efficient conjugation to azide-bearing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4] This guide details the synthesis and characterization of Propargyl-PEG7-methane, providing a foundational understanding for its application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG7-methane is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₄O₈ | [1] |
| Molecular Weight | 378.46 g/mol | [1] |
| Exact Mass | 378.2300 u | [1] |
| IUPAC Name | 2,5,8,11,14,17,20,23-octaoxahexacos-25-yne | [1] |
| CAS Number | 2730134-74-2 | |
| Synonyms | M-PEG8-Propargyl, Propargyl-PEG7-Methane, M-PEG7-Alkyne | [1] |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCC#C | [1] |
| Purity | Typically >95% | |
| Appearance | Colorless to pale yellow oil | |
| Storage | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |
Synthesis of Propargyl-PEG7-methane
The synthesis of Propargyl-PEG7-methane can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of heptaethylene glycol monomethyl ether to form an alkoxide, which then acts as a nucleophile to displace a halide from a propargyl electrophile.[5][6][7]
Synthetic Scheme
Experimental Protocol
This is a representative protocol based on established chemical principles and may require optimization.
Materials:
-
Heptaethylene glycol monomethyl ether
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Propargyl bromide, 80% solution in toluene
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Hexanes
Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol monomethyl ether (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add propargyl bromide (1.5 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Propargyl-PEG7-methane as a colorless to pale yellow oil.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Propargyl-PEG7-methane. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of Propargyl-PEG7-methane are detailed in Tables 2 and 3, respectively. These are predicted values based on the known spectral data of similar PEG structures and propargyl groups.
Table 2: Predicted ¹H NMR Data for Propargyl-PEG7-methane (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C≡CH | ~2.4 | Triplet (t) | 1H |
| -O-CH ₂-C≡CH | ~4.2 | Doublet (d) | 2H |
| CH ₃-O- | ~3.4 | Singlet (s) | 3H |
| -O-CH ₂-CH ₂-O- (PEG backbone) | 3.5-3.7 | Multiplet (m) | 28H |
Table 3: Predicted ¹³C NMR Data for Propargyl-PEG7-methane (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C ≡CH | ~80 |
| -C≡CH | ~75 |
| C H₃-O- | ~59 |
| -O-C H₂-C≡CH | ~58 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70-72 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For Propargyl-PEG7-methane, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is typically employed. The expected m/z value for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ should be observed.
Table 4: Mass Spectrometry Data for Propargyl-PEG7-methane
| Ion | Calculated m/z |
| [C₁₈H₃₄O₈ + H]⁺ | 379.2377 |
| [C₁₈H₃₄O₈ + Na]⁺ | 401.2197 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. A reversed-phase HPLC method is generally suitable for this type of molecule.
Table 5: Representative HPLC Method
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore. |
| Expected Result | A single major peak indicating high purity (>95%). |
Application in PROTACs: Mechanism of Action
Propargyl-PEG7-methane serves as a linker in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.
The mechanism of PROTAC-mediated protein degradation is a catalytic cycle:
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Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The PEG7 linker provides the necessary length and flexibility to facilitate this interaction.
-
Ubiquitination: The E3 ligase, brought into proximity with the POI, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, typically on surface-exposed lysine residues.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC is released from the complex and can induce the degradation of another molecule of the POI.
Conclusion
Propargyl-PEG7-methane is a valuable and well-defined chemical tool for the construction of PROTACs and other complex molecular architectures. Its synthesis via Williamson ether synthesis is a robust and scalable method. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of this linker, ensuring its quality and suitability for downstream applications. A thorough understanding of its structure and properties is paramount for the rational design of effective PROTACs and other advanced therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG7-methane | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
